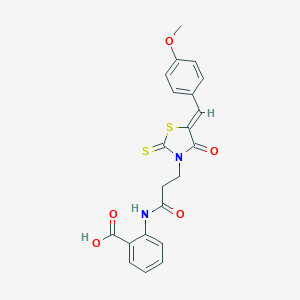
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. The presence of the methoxybenzylidene moiety enhances its pharmacological profile. The structural formula can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 180-182 °C |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for inflammation and pain.
Case Study: COX Inhibition
In a study evaluating various derivatives, the compound demonstrated an IC50 value of approximately 0.15 μM against COX-2, indicating potent inhibitory activity compared to standard NSAIDs like Celecoxib (IC50 = 0.28 μM) . This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary in vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16.5 | 32 |
| Escherichia coli | 12.5 | 64 |
These results indicate that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications in treating infections.
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and inhibit bacterial growth through interference with microbial cell wall synthesis and function.
In Silico Studies
Recent computational studies have provided insights into the binding affinity of the compound with target proteins involved in inflammation and bacterial resistance mechanisms. Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes and bacterial DNA gyrase, with binding energies indicating strong interactions .
Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Early studies suggest low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile before clinical application.
Eigenschaften
IUPAC Name |
2-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-14-8-6-13(7-9-14)12-17-19(25)23(21(29)30-17)11-10-18(24)22-16-5-3-2-4-15(16)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLRJLYBUZYPN-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














